

Technical Guide: Doxylamine D5 in Research and Bioanalysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Doxylamine D5**, a deuterated analog of the first-generation antihistamine, Doxylamine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and a summary of its primary applications. **Doxylamine D5** is principally utilized as an internal standard for the quantitative analysis of Doxylamine in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies.

Core Data Summary

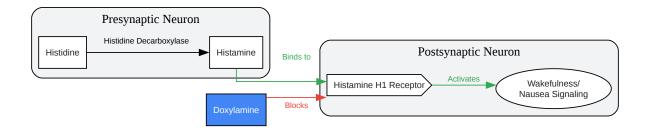
Quantitative data for **Doxylamine D5** and its commonly used salt form, **Doxylamine D5** succinate, are summarized below. The distinction between the free base and the succinate salt is crucial for accurate experimental design and data interpretation.

Parameter	Doxylamine D5 (Free Base)	Doxylamine D5 Succinate
CAS Number	1173020-59-1[1][2]	1216840-94-6[3]
Molecular Formula	C ₁₇ H ₁₇ D ₅ N ₂ O[4]	C17H17D5N2O • C4H6O4
Molecular Weight	Approximately 275.40 g/mol	Approximately 393.5 g/mol



Mechanism of Action: Histamine H1 Receptor Antagonism

Doxylamine functions primarily as a competitive antagonist of the histamine H1 receptor. In the central nervous system, histamine acts as a neurotransmitter promoting wakefulness. By blocking the H1 receptor, doxylamine prevents histamine from binding, thereby inhibiting its wakefulness-promoting effects and leading to sedation. This mechanism is the basis for its use as a sleep aid. Additionally, doxylamine exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors, which contributes to its sedative and other side effects. Its anti-nausea and antiemetic effects are attributed to the inhibition of histaminergic signaling to the vomiting center in the medulla.



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Doxylamine's competitive antagonism of the H1 receptor.

Experimental Protocols: Bioanalytical Quantification

Doxylamine D5 is the preferred internal standard for the quantification of doxylamine in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental protocol for such an analysis.

Objective: To accurately quantify the concentration of doxylamine in human plasma samples.

Materials:

Doxylamine analytical standard



- Doxylamine D5 (internal standard)
- Human plasma (blank and study samples)
- Acetonitrile (protein precipitation agent)
- Methanol and ammonium acetate with formic acid (mobile phases)
- LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

- Preparation of Standards and Quality Controls:
 - Stock solutions of doxylamine and Doxylamine D5 are prepared in a suitable solvent (e.g., 70% methanol).
 - Working solutions for calibration standards and quality controls (QCs) are prepared by serially diluting the stock solutions.
 - Calibration standards and QCs are then prepared by spiking known amounts of the working solutions into blank human plasma.
- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma sample (e.g., 100 μL), a specific volume of the **Doxylamine D5** internal standard solution is added.
 - Protein precipitation is induced by adding a solvent such as acetonitrile (typically in a 3:1 ratio to the plasma volume).
 - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
 - The supernatant is collected for analysis.
- LC-MS/MS Analysis:

Foundational & Exploratory



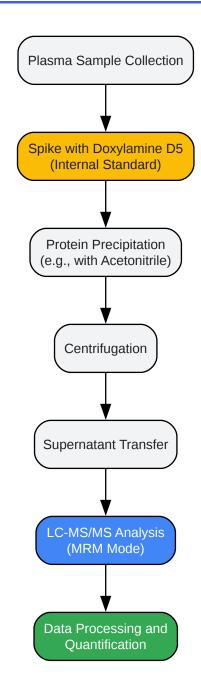


- Chromatographic Separation: The extracted sample is injected into an HPLC system.
 Separation is typically achieved on a C18 column using a gradient elution with mobile phases such as methanol and an aqueous solution of ammonium acetate with formic acid.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an ESI source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM).
 - MRM Transition for Doxylamine: m/z 271.0 → 182.0
 - MRM Transition for **Doxylamine D5**: m/z 276.2 → 187.3

Data Analysis:

- The peak area ratios of the analyte (doxylamine) to the internal standard (**Doxylamine D5**) are calculated.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
- The concentrations of doxylamine in the unknown samples are determined by interpolating their peak area ratios from the calibration curve.





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Bioanalytical workflow for doxylamine quantification.

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